

Application Notes & Protocols: Synthesis of Chiral Crown Ethers Derived from Dinaphthyl Diols

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Compound of Interest

Compound Name: (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diol

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Introduction: The Architectural Elegance of Chiral Crown Ethers

The field of supramolecular chemistry, particularly "host-guest" chemistry, was revolutionized by the work of Charles Pedersen, Jean-Marie Lehn, and Donald J. Cram, for which they shared the 1987 Nobel Prize in Chemistry.[1] Cram, in particular, pioneered the synthesis of chiral crown ethers by incorporating stereogenic units, creating molecules with three-dimensional structures capable of selective interaction with other chemicals.[2] This innovation unlocked the potential for enantioselective molecular recognition.[3]

Among the most successful and widely utilized chiral scaffolds for this purpose is the C₂-symmetric 1,1'-bi-2-naphthol (BINOL) unit.[4][5] The axial chirality of the BINOL backbone provides a well-defined and sterically demanding environment. When integrated into a

macrocyclic polyether structure, it imparts a profound ability to discriminate between enantiomers, making these compounds invaluable tools in several advanced applications:

- **Enantioselective Recognition and Sensing:** Differentiating between enantiomers of chiral molecules, such as amino acids and pharmaceuticals.[3]
- **Asymmetric Catalysis:** Acting as chiral ligands or catalysts to control the stereochemical outcome of a reaction.[6]
- **Chiral Stationary Phases:** Serving as the chiral selector in chromatographic methods (e.g., HPLC) for the separation of racemates.[4]

This document provides a detailed guide to the synthesis of these sophisticated molecules, focusing on the robust and widely applicable Williamson ether synthesis. We will explain the core principles, provide a detailed experimental protocol, and discuss critical parameters for success.

Core Principle: The Williamson Ether Synthesis Approach

The construction of the macrocyclic ether ring is most commonly achieved via a twofold Williamson ether synthesis.[4][7] This classical S_N2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or another substrate with a good leaving group, such as a tosylate or mesylate.[8][9]

In the context of BINOL-derived crown ethers, the reaction proceeds by reacting the dianion of a chiral BINOL derivative (the nucleophile) with a di-electrophile, typically a polyethylene glycol chain terminated with good leaving groups (e.g., tosylates).

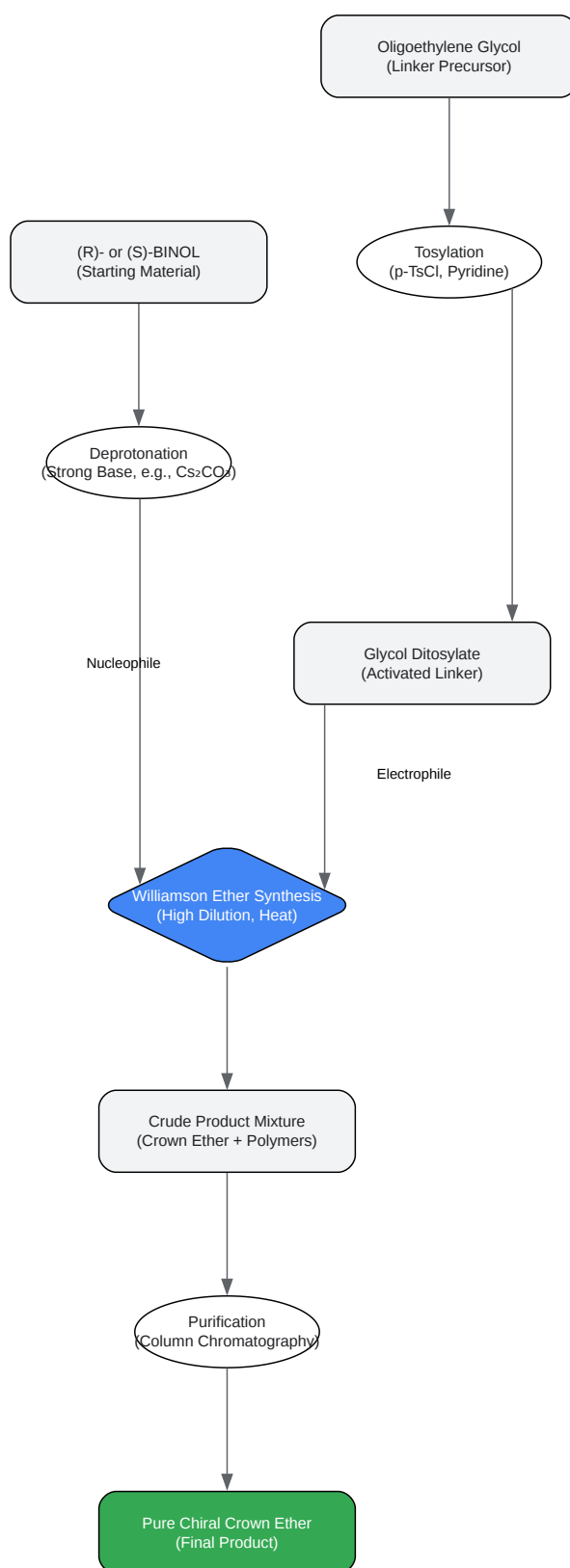
Key Mechanistic Considerations:

- **The Nucleophile:** The phenolic hydroxyl groups of BINOL are deprotonated with a suitable base to form a more potent binaphthoxide nucleophile.
- **The Electrophile:** A linear oligoethylene glycol ditosylate serves as the electrophilic partner. The tosylate groups are excellent leaving groups, facilitating the S_N2 displacement.

- The Cyclization: The reaction is a bimolecular condensation followed by an intramolecular cyclization. To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction is typically run under high-dilution conditions.

General Synthetic Workflow

The synthesis can be visualized as a convergent process where the chiral diol and the flexible linker are joined to form the final macrocycle.



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Caption: General workflow for the synthesis of BINOL-derived chiral crown ethers.

Detailed Experimental Protocol: Synthesis of an (R)-BINOL-Pentaethylene Glycol Crown Ether

This protocol describes the synthesis of a representative 22-membered crown ether ring fused to an (R)-BINOL scaffold.

Materials:

- (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)
- Pentaethylene glycol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine, anhydrous
- Cesium carbonate (Cs_2CO_3), anhydrous
- Acetonitrile (CH_3CN), anhydrous
- Dichloromethane (DCM)
- Methanol (MeOH)
- Silica gel for column chromatography

Part A: Synthesis of Pentaethylene Glycol Ditosylate

- Setup: In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, dissolve pentaethylene glycol (10.0 g, 42.0 mmol) in anhydrous pyridine (200 mL). Cool the solution to 0 °C in an ice bath.
- Tosylation: Add p-toluenesulfonyl chloride (17.6 g, 92.4 mmol, 2.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
 - Expert Insight: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions. Using a slight excess of TsCl ensures complete conversion of the diol.

- **Reaction:** After the addition is complete, allow the mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 16 hours.
- **Workup:** Quench the reaction by slowly adding 100 mL of cold water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 150 mL).
- **Washing:** Combine the organic layers and wash successively with 2 M HCl (2 x 100 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ditosylate as a viscous oil. This product is often used in the next step without further purification.

Part B: Macrocyclization via Williamson Ether Synthesis

- **Setup:** To a flame-dried 2 L three-neck flask equipped with a reflux condenser and a dropping funnel, add anhydrous acetonitrile (800 mL) and anhydrous cesium carbonate (10.9 g, 33.5 mmol, 2.5 equivalents).
 - **Expert Insight:** Cesium carbonate is the base of choice. The large cesium cation can act as a template, pre-organizing the two ends of the reacting species, which significantly favors the desired intramolecular cyclization over polymerization.[7]
- **High Dilution Addition:** In a separate flask, dissolve (R)-BINOL (3.84 g, 13.4 mmol) and the pentaethylene glycol ditosylate from Part A (approx. 13.4 mmol) in 200 mL of anhydrous acetonitrile.
- **Reaction:** Heat the cesium carbonate suspension to reflux (approx. 82 °C). Add the solution of BINOL and ditosylate dropwise from the dropping funnel to the refluxing suspension over a period of 8-10 hours.
 - **Expert Insight:** This slow addition under high dilution is the most critical factor for achieving a good yield of the macrocycle. It maintains a very low concentration of the reactants, statistically favoring the ends of the same molecule finding each other rather than reacting with other molecules.

- **Completion:** After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours. Monitor the reaction progress by TLC.
- **Workup:** Cool the mixture to room temperature and filter off the cesium salts. Wash the solid with acetonitrile. Concentrate the combined filtrate under reduced pressure.
- **Purification:** Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product by column chromatography on silica gel, typically using a gradient elution (e.g., hexane/ethyl acetate) to isolate the desired crown ether.
- **Final Product:** Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting white solid under high vacuum. Characterize by ^1H NMR, ^{13}C NMR, mass spectrometry, and polarimetry to confirm structure and enantiopurity.

Critical Parameters and Optimization

The success of the synthesis, particularly the yield of the macrocyclization step, is highly sensitive to several parameters. The following table summarizes typical conditions and their impact, drawn from established literature.[\[4\]](#)[\[7\]](#)[\[10\]](#)

Parameter	Condition	Rationale & Impact on Yield
Base	Cs_2CO_3	Optimal. The "cesium effect" provides a template for cyclization, significantly increasing yields compared to smaller alkali metal carbonates (K_2CO_3 , Na_2CO_3).
Solvent	Acetonitrile (CH_3CN)	Excellent. High boiling point allows for elevated reaction temperatures. Its polarity is suitable for dissolving the reactants and the base.
DMF, THF	Alternatives. Can be used, but acetonitrile generally provides cleaner reactions and better yields for this specific transformation.	
Concentration	High Dilution (<0.01 M)	Critical. Essential for minimizing intermolecular polymerization, which is the primary competing side reaction. Slower addition rates improve yields.
Temperature	Reflux (80-85 °C)	Standard. Provides sufficient thermal energy to overcome the activation barrier for the $\text{S}_\text{n}2$ reaction without causing significant decomposition.
Leaving Group	Tosylate (-OTs)	Excellent. Highly effective leaving group, leading to efficient substitution.
Mesylate (-OMs), Halide (Br, I)	Good Alternatives. Also effective, but tosylates are	

commonly used due to their stability and ease of preparation.

Characterization and Quality Control

- ^1H and ^{13}C NMR Spectroscopy: Confirms the covalent structure of the macrocycle. The appearance of characteristic peaks for the ethylene glycol chain protons and the disappearance of the phenolic $-\text{OH}$ proton signal are key indicators.
- Mass Spectrometry (e.g., HRMS-ESI): Verifies the molecular weight and elemental composition of the synthesized crown ether.
- Chiral HPLC: Can be used to confirm the enantiomeric purity of the final product, ensuring no racemization occurred during the synthesis.
- Polarimetry: Measures the specific rotation of the chiral product, which should be compared to literature values to confirm the retention of the (R) or (S) configuration.

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